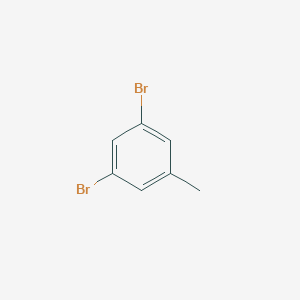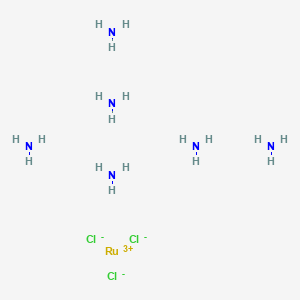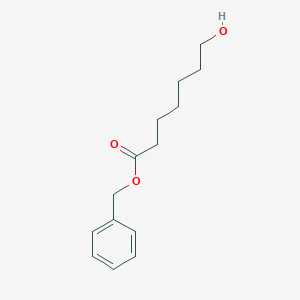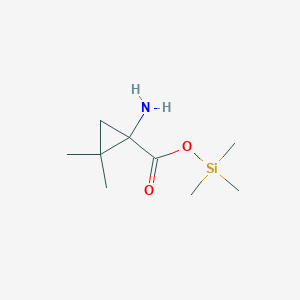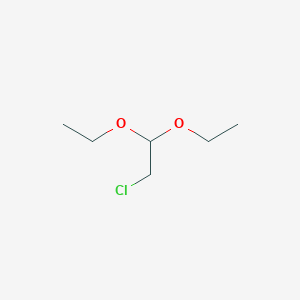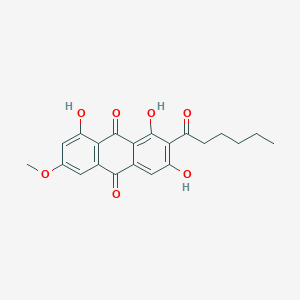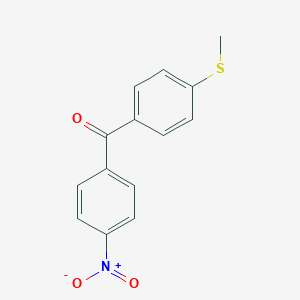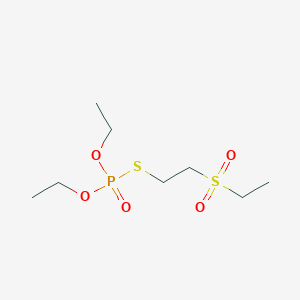
Demeton-S Sulfone
概要
説明
Demeton-S Sulfone is a metabolite of the insecticide demeton S-methyl sulfoxide, commonly known as metasystox R. It is formed through the oxidation process in cell cultures, such as those of sugar-beet, where the thioester bond is cleaved to form various compounds including ethanethiols, which can further transform into S-methylated compounds or S-glucosides .
Synthesis Analysis
The synthesis of sulfones, including Demeton-S Sulfone, typically involves the oxidation of sulfides. However, this conventional method has limitations due to low functional group compatibility when strong oxidants are used. An alternative approach is the multicomponent reductive cross-coupling process, which uses an inorganic salt like sodium metabisulfite to construct sulfones. This method allows for the creation of diverse sulfones from alkyl and aryl halides and is compatible with naturally occurring aliphatic systems such as steroids, saccharides, and amino acids. The process has been successfully applied to synthesize four clinically used drug molecules, indicating its potential for creating complex molecules with multiple heteroatoms and functional groups .
Molecular Structure Analysis
The molecular structure of Demeton-S Sulfone is characterized by the presence of a sulfonyl group, which is a common motif in pharmaceuticals and organic photoconducting materials. The sulfonyl group is a key functional component that can be inserted into molecules through reductive cross-coupling, as demonstrated in the synthesis of various drug molecules .
Chemical Reactions Analysis
Demeton-S Sulfone is formed through the oxidation of demeton S-methyl sulfoxide. In addition to the formation of Demeton-S Sulfone, the cleavage of the thioester bond in the parent insecticide leads to the production of ethanethiols and other metabolites such as ethyl vinyl sulfoxide and [1-(ethylsulfinyl)-2-(methylthio)]-ethane. These reactions demonstrate the complex metabolic pathways that can occur in cell cultures when exposed to certain insecticides .
Physical and Chemical Properties Analysis
The physical and chemical properties of Demeton-S Sulfone and related compounds can be analyzed using liquid chromatography coupled with mass spectrometry (LC-MS). This technique allows for the simultaneous determination of demeton-S-methyl, oxydemeton-methyl, and demeton-S-methylsulfone in agricultural products. The method involves extraction with acetone, reextraction with ethyl acetate, and cleanup on a PSA column or tandem graphitized carbon/PSA column. The average recoveries of these compounds from various samples are high, ranging from 73.8% to 102.5%, with relative standard deviations of less than or equal to 5.7%, indicating the method's reliability for detecting and quantifying these substances in complex matrices .
科学的研究の応用
1. Detection and Analysis Techniques
Rapid Detection in Biological Samples : A method utilizing liquid chromatography-tandem mass spectrometry was developed for the simultaneous determination of disulfoton and its oxidative metabolites, including demeton-S sulfone, in human whole blood and urine. This method, employing QuEChERS extraction, was successfully applied in an autopsy case, indicating its potential in forensic toxicology and bioanalysis (Usui et al., 2012).
Metabolism Studies in Plant Cell Cultures : Research on sugar-beet cell cultures revealed that demeton S-methyl sufoxide is oxidized to demeton S-methyl sulfone. This study highlights the biochemical transformation processes of demeton compounds in plant cells, contributing to understanding their environmental fate and impact (Preiss et al., 1986).
Synthesis Routes and Commercial Applications : Demeton-S-Methyl Sulphon, commercially known as Metaisosystox sulfon, has specific synthesis pathways documented for its manufacture. Understanding these routes is crucial for industrial applications and environmental impact assessments of this compound (Unger, 1996).
2. Environmental Fate and Ecological Impact
Catalyzed Hydrolysis in Environmental Conditions : A study investigating the hydrolysis of organophosphorus pesticides, including demeton S, in the presence of iron oxides and aluminum hydroxide, provides insights into how these compounds interact with environmental components. This research is significant in assessing the ecological fate of pesticides like demeton-S sulfone (Dannenberg & Pehkonen, 1998).
Investigating Organophosphorus Pesticides in Water : The determination of organophosphorous pesticides, including demeton, in water via solid-phase microextraction and gas chromatography-mass spectrometry, highlights the environmental monitoring and pollution assessment capabilities for compounds like demeton-S sulfone (Li et al., 2010).
Interactions with Heavy Metals : An NMR study on the interactions between Hg(II) and Demeton S revealed that Hg2+ bonds with sulfur atoms in Demeton S's side chain. This finding is crucial for understanding the chemical fate of demeton-S sulfone in aquatic environments contaminated with heavy metals (Pehkonen & Judeh, 2005).
作用機序
Target of Action
Demeton-S Sulfone, like other organophosphates, primarily targets the acetylcholinesterase (AChE) enzyme . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .
Mode of Action
Demeton-S Sulfone acts as an acetylcholinesterase inhibitor . By inhibiting AChE, the degradation of acetylcholine is prevented. This leads to an accumulation of acetylcholine, which can impede neurotransmission . The result is an overstimulation of nerves and muscles, which can lead to various symptoms and potentially fatal outcomes .
Biochemical Pathways
The metabolism of Demeton-S Sulfone involves several biochemical pathways. The primary pathway is the oxidation of the thioether sulfur to produce sulfoxides and sulfones . There is also an additional pathway in which the P=S group is oxidized to a P=O group, which is then oxidized again into a sulfoxide and sulfone .
Pharmacokinetics
Animal experiments show that almost all demeton-S-methyl derivatives, a closely related compound, are excreted through urine .
Result of Action
The inhibition of AChE by Demeton-S Sulfone leads to an accumulation of acetylcholine, resulting in overstimulation of nerves and muscles. This can lead to symptoms such as twitching or more severe convulsions . In severe cases, this can lead to impaired muscle function and even suffocation, resulting in death .
Safety and Hazards
Demeton-S Sulfone is highly toxic if consumed, in contact with skin, or if inhaled . It causes damage to organs . It is not approved for use in the European Union . Safety measures include not breathing the vapor, not getting it in eyes, on skin, or on clothing, and washing thoroughly after handling .
将来の方向性
As of now, there is limited data available regarding the environmental fate or ecotoxicology of Demeton-S Sulfone . Future research could focus on these areas to better understand the impact of this compound on the environment and ecosystems. Additionally, more studies could be conducted to explore safer and more effective alternatives for pest control.
特性
IUPAC Name |
1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O5PS2/c1-4-12-14(9,13-5-2)15-7-8-16(10,11)6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXCTQSDRPKAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042230 | |
| Record name | O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demeton-S Sulfone | |
CAS RN |
2496-91-5 | |
| Record name | Demeton-S sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2496-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demeton-S sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETON-S SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3A90H8X3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




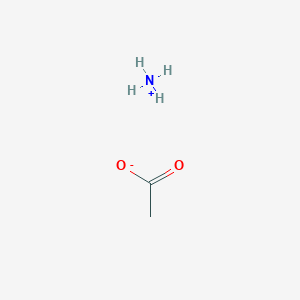
![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)

